molecular formula C8H5ClN2O B2410361 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 683240-81-5

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2410361
CAS No.: 683240-81-5
M. Wt: 180.59 g/mol
InChI Key: YRPBRNDMTFUPRM-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic aromatic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of chlorine and methyl groups in this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and chlorination reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with acetic anhydride, followed by reduction and cyclization to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, including recrystallization and chromatography, are crucial to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound can also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-benzimidazole
  • 6-Methyl-1H-benzimidazole
  • 2-Chloro-1H-benzimidazole

Uniqueness

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl group can influence its lipophilicity and binding affinity to molecular targets .

Properties

CAS No.

683240-81-5

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-6-methylbenzimidazol-2-one

InChI

InChI=1S/C8H5ClN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3

InChI Key

YRPBRNDMTFUPRM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)NC(=O)N2

Canonical SMILES

CC1=CC2=NC(=O)N=C2C=C1Cl

solubility

not available

Origin of Product

United States

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